

# A Comparative Analysis of Glutaminyl Cyclase Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Glutaminyl Cyclase Inhibitor 2 |           |
| Cat. No.:            | B12432889                      | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial outcomes of two prominent glutaminyl cyclase (QC) inhibitors: donanemab and varoglutamstat. This analysis is based on available experimental data from their respective clinical trial programs.

Glutaminyl cyclase has emerged as a compelling therapeutic target in Alzheimer's disease due to its role in the formation of pyroglutamate-amyloid-beta (pE-A $\beta$ ), a modified and highly pathogenic form of the amyloid-beta peptide.[1] By inhibiting QC, these therapies aim to reduce the formation of pE-A $\beta$ , thereby mitigating downstream neurotoxic effects. This guide delves into the clinical performance of donanemab, an antibody targeting a form of amyloid-beta, and varoglutamstat, a small molecule QC inhibitor.

# Clinical Trial Outcomes: A Head-to-Head Comparison

The clinical development of donanemab and varoglutamstat has yielded divergent results, highlighting different potential therapeutic applications for QC inhibition. Donanemab has demonstrated efficacy in slowing cognitive and functional decline in early Alzheimer's disease, while varoglutamstat, despite failing to show a benefit in Alzheimer's, has shown unexpected and significant positive effects on kidney function.

### **Quantitative Data Summary**



The following tables summarize the key quantitative outcomes from the clinical trials of donanemab and varoglutamstat.

Table 1: Efficacy in Alzheimer's Disease



| Inhibitor                                                                                                       | Trial                 | Primary<br>Endpoint                                                                           | Key<br>Secondary<br>Endpoint                                                             | Outcome                                                                                                                | P-value            |
|-----------------------------------------------------------------------------------------------------------------|-----------------------|-----------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|--------------------|
| Donanemab                                                                                                       | TRAILBLAZE<br>R-ALZ 2 | Change from baseline in integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeks | Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 76 weeks | 35% slowing of clinical decline on iADRS in the intermediate tau population.                                           | <0.001[2]          |
| 47% of participants on donanemab had no clinical progression at one year on CDR-SB, compared to 29% on placebo. |                       |                                                                                               |                                                                                          |                                                                                                                        |                    |
| Varoglutamst<br>at                                                                                              | VIVIAD &<br>VIVA-MIND | Change in cognition (VIVIAD); Change from baseline in CDR-SB (VIVA-MIND)                      | Change in cognition and function (ADAS-Cog, CFC2)                                        | No statistically significant difference between varoglutamst at and placebo on primary and key secondary endpoints for | Not<br>significant |



Alzheimer's disease.[3][4]

Table 2: Biomarker and Other Key Outcomes

| Inhibitor      | Trial              | Biomarker/Outcome                              | Result                                                                                                                   |
|----------------|--------------------|------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Donanemab      | TRAILBLAZER-ALZ 2  | Amyloid Plaque<br>Clearance                    | 34% of participants achieved amyloid clearance at 6 months and 71% at 12 months in the intermediate tau population.      |
| Varoglutamstat | VIVIAD & VIVA-MIND | Estimated Glomerular<br>Filtration Rate (eGFR) | Statistically significant improvement of >4mL/min/1.73m² in eGFR in patients treated with varoglutamstat versus placebo. |

Table 3: Safety and Tolerability



| Inhibitor                                                                                    | Trial                 | Key Adverse<br>Events                                              | Incidence in<br>Treatment Arm | Incidence in<br>Placebo Arm |
|----------------------------------------------------------------------------------------------|-----------------------|--------------------------------------------------------------------|-------------------------------|-----------------------------|
| Donanemab                                                                                    | TRAILBLAZER-<br>ALZ 2 | Amyloid-Related Imaging Abnormalities with edema/effusion (ARIA-E) | 24.0% (6.1%<br>symptomatic)   | 2.1% (0%<br>symptomatic)[6] |
| Amyloid-Related Imaging Abnormalities with microhemorrhag es/hemosiderin deposition (ARIA-H) | 31.4%[7]              | 13.6%[8]                                                           |                               |                             |
| Serious ARIA                                                                                 | 1.6%                  | N/A                                                                | _                             |                             |
| Varoglutamstat                                                                               | VIVA-MIND             | Treatment discontinuations due to adverse events                   | 11.3%                         | 3.4%[9]                     |
| Serious Adverse<br>Events                                                                    | 18.9%                 | 8.9%[9]                                                            |                               |                             |

# **Experimental Protocols**

A clear understanding of the methodologies employed in these clinical trials is crucial for interpreting the results.

#### **Donanemab: TRAILBLAZER-ALZ 2 Protocol**

• Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[8]



- Participants: 1,736 individuals with early symptomatic Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid and tau pathology.[2]
- Intervention: Participants received either donanemab or placebo intravenously every 4 weeks for 72 weeks.[2]
- Key Assessments:
  - Integrated Alzheimer's Disease Rating Scale (iADRS): A composite scale combining the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog13) and the Alzheimer's Disease Cooperative Study–Instrumental Activities of Daily Living (ADCS-iADL). The iADRS score ranges from 0 to 144, with lower scores indicating greater impairment.[10][11][12][13][14][15] The total score is calculated as: ADCS-iADL + (85 ADAS-Cog13).[12]
  - Clinical Dementia Rating-Sum of Boxes (CDR-SB): A clinician-rated scale that assesses cognitive and functional performance in six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care. Scores for each domain range from 0 (no impairment) to 3 (severe impairment), with the total score ranging from 0 to 18. Higher scores indicate greater impairment.[16][17][18][19]
  - Amyloid PET: Used to quantify amyloid plaque levels in the brain.

## Varoglutamstat: VIVIAD and VIVA-MIND Protocols

- Study Design: Both were Phase 2, multicenter, randomized, double-blind, placebo-controlled trials.[4][5] The VIVA-MIND study was discontinued early due to the negative results of the VIVIAD trial.[20]
- Participants: Individuals with early Alzheimer's disease (mild cognitive impairment or mild dementia).[4][5]
- Intervention: Oral administration of varoglutamstat or placebo.[20]
- Key Assessments:



- Clinical Dementia Rating-Sum of Boxes (CDR-SB): As described above. This was the primary endpoint for the VIVA-MIND study.[3][5]
- Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A standardized tool used to evaluate the severity of cognitive symptoms of Alzheimer's disease.[3][5]
- Estimated Glomerular Filtration Rate (eGFR): A measure of kidney function, which was prospectively included as a safety and exploratory parameter.

## **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the proposed signaling pathways for glutaminyl cyclase inhibitors in Alzheimer's disease and the potential mechanism behind varoglutamstat's effect on kidney function.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. New strategy for Vivoryon as second failed Alzheimer's trial shows kidney promise -Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Vivoryon Therapeutics announces topline Phase II VIVA-MIND study results in early AD | Alzheimer Europe [alzheimer-europe.org]
- 6. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified titration of donanemab reduces ARIA risk and maintains amyloid reduction PMC [pmc.ncbi.nlm.nih.gov]
- 8. Results from Lilly's TRAILBLAZER-ALZ2 clinical trial of donanemab are presented at Alzheimer's Association Conference and published in JAMA | Alzheimer Europe [alzheimer-europe.org]
- 9. neurologylive.com [neurologylive.com]
- 10. neurologylive.com [neurologylive.com]
- 11. neurology.org [neurology.org]
- 12. The iADRS as an integrated measure of cognition and function: Psychometric evidence from recent clinical trials in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Combined Measure of Cognition and Function for Clinical Trials: The Integrated Alzheimer's Disease Rating Scale (iADRS) PMC [pmc.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [academiccommons.columbia.edu]



- 15. The Integrated Alzheimer's Disease Rating Scale (iADRS) Findings from the EXPEDITION3 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. understandingalzheimersdisease.com [understandingalzheimersdisease.com]
- 17. neurologyone.com [neurologyone.com]
- 18. Staging Dementia Using Clinical Dementia Rating Scale Sum of Boxes Scores: A Texas Alzheimer's Research Consortium Study PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. vivoryon.com [vivoryon.com]
- To cite this document: BenchChem. [A Comparative Analysis of Glutaminyl Cyclase Inhibitors in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12432889#clinical-trial-outcomes-of-differentglutaminyl-cyclase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com